1-(Oxolan-2-ylmethyl)-1,4-diazepane
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Overview
Description
1-(Oxolan-2-ylmethyl)-1,4-diazepane is a heterocyclic organic compound that features a seven-membered ring containing two nitrogen atoms and an oxolane (tetrahydrofuran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxolan-2-ylmethyl)-1,4-diazepane typically involves the reaction of oxolane derivatives with diazepane precursors. One common method involves the nucleophilic substitution reaction where an oxolane derivative, such as oxolane-2-carboxaldehyde, reacts with 1,4-diazepane in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-2-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced nitrogen-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles like alkyl halides or acyl chlorides replace hydrogen atoms, forming substituted diazepane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced nitrogen-containing derivatives.
Substitution: Substituted diazepane derivatives with various functional groups.
Scientific Research Applications
1-(Oxolan-2-ylmethyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-(Oxolan-2-ylmethyl)-1,4-piperazine: Similar in structure but contains a six-membered ring with two nitrogen atoms.
1-(Oxolan-2-ylmethyl)-1,4-thiazepane: Contains a sulfur atom in place of one of the nitrogen atoms in the diazepane ring.
1-(Oxolan-2-ylmethyl)-1,4-oxazepane: Contains an oxygen atom in place of one of the nitrogen atoms in the diazepane ring.
Uniqueness: 1-(Oxolan-2-ylmethyl)-1,4-diazepane is unique due to its seven-membered ring structure with two nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and materials.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-10(13-8-1)9-12-6-2-4-11-5-7-12/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMRPTSLBHFQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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